molecular formula C17H20NO4PS B14393030 Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate CAS No. 88187-81-9

Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate

Cat. No.: B14393030
CAS No.: 88187-81-9
M. Wt: 365.4 g/mol
InChI Key: FPMGCMOOXBQKKJ-UHFFFAOYSA-N
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Description

Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, which is bonded to a diphenyl moiety and an ethoxycarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate typically involves the reaction of diphenylphosphine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .

Scientific Research Applications

Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as phosphatases by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to altered cellular processes. The compound’s phosphonate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate is unique due to the presence of both the diphenyl and ethoxycarbonothioyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

88187-81-9

Molecular Formula

C17H20NO4PS

Molecular Weight

365.4 g/mol

IUPAC Name

O-ethyl N-(1-diphenoxyphosphorylethyl)carbamothioate

InChI

InChI=1S/C17H20NO4PS/c1-3-20-17(24)18-14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H,18,24)

InChI Key

FPMGCMOOXBQKKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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